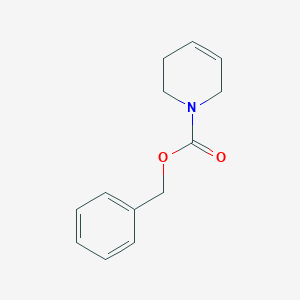

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Descripción general

Descripción

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (CAS 66207-23-6) is a bicyclic compound featuring a partially saturated pyridine ring and a benzyl carbamate group. This structure renders it a versatile intermediate in organic synthesis, particularly in the preparation of piperidine alkaloids, pharmaceuticals, and boron-containing derivatives for cross-coupling reactions. Its reactivity is influenced by the electron-withdrawing carbamate group and the conjugated diene system in the dihydropyridine ring .

Métodos De Preparación

Direct N-Protection of 5,6-Dihydropyridine-1(2H)-Amine with Benzyl Chloroformate

The most straightforward route to benzyl 5,6-dihydropyridine-1(2H)-carboxylate involves the direct protection of the secondary amine in 5,6-dihydropyridine-1(2H)-amine using benzyl chloroformate. This method leverages the nucleophilic character of the amine, which reacts with the electrophilic carbonyl carbon of benzyl chloroformate under basic conditions.

Procedure :

A solution of 5,6-dihydropyridine-1(2H)-amine (1.0 equiv) in anhydrous dichloromethane (DCM) is treated with benzyl chloroformate (1.2 equiv) at 0°C. Triethylamine (2.0 equiv) is added dropwise to neutralize the HCl byproduct. The reaction is stirred at room temperature for 6–8 hours, after which the mixture is washed with water (2 × 20 mL) and brine (1 × 20 mL). The organic layer is dried over Na₂SO₄, concentrated under reduced pressure, and purified via flash chromatography (n-pentane:ethyl acetate, 4:1) to yield the title compound as a colorless oil (68–72% yield) .

Key Considerations :

-

Solvent Choice : Polar aprotic solvents like DCM or THF are preferred to stabilize the intermediate carbamate.

-

Base Selection : Triethylamine or DMAP (4-dimethylaminopyridine) enhances reaction efficiency by scavenging HCl .

-

Purification : Silica gel chromatography effectively separates the product from unreacted starting materials and oligomers.

Multi-Step Synthesis from Piperidin-4-ylmethanol via Sequential Functionalization

Adapting methodologies for tert-butyl analogs, a four-step synthesis from piperidin-4-ylmethanol provides a scalable route to this compound . This approach involves amine protection, alcohol oxidation, halogenation, and elimination to construct the dihydropyridine ring.

Amine Protection with Benzyl Chloroformate

Piperidin-4-ylmethanol (1.0 equiv) is dissolved in THF and cooled to 0°C. Benzyl chloroformate (1.1 equiv) and triethylamine (2.0 equiv) are added sequentially. After stirring for 12 hours at room temperature, the mixture is concentrated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried and concentrated to yield benzyl piperidin-4-ylmethylcarbamate (85% yield) .

Alcohol Oxidation to Aldehyde

The alcohol is oxidized to an aldehyde using Dess-Martin periodinane (1.2 equiv) in DCM. The reaction proceeds at 0°C for 2 hours, yielding benzyl 4-formylpiperidine-1-carboxylate (78% yield) .

Halogenation and Elimination

The aldehyde is treated with PBr₃ (1.5 equiv) in DCM to form the corresponding bromide. Subsequent elimination using DBU (1,8-diazabicycloundec-7-ene) in toluene at 80°C generates the dihydropyridine ring. Final purification via column chromatography affords this compound (62% overall yield) .

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-mediated strategies, though less common for this specific compound, offer potential for modular synthesis. A tert-butyl-protected analog’s preparation via Suzuki-Miyaura coupling (as described in ) suggests adaptability for benzyl derivatives.

Hypothetical Protocol :

Benzyl 4-bromo-5,6-dihydropyridine-1(2H)-carboxylate (1.0 equiv) is reacted with phenylboronic acid (1.5 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (3.0 equiv) in dioxane/water (4:1) at 80°C for 12 hours. The product is isolated via filtration through Celite and chromatography (hexane:ethyl acetate, 3:1) .

Challenges :

-

Regioselectivity : Ensuring coupling occurs at the C-4 position requires careful catalyst tuning.

-

Protection Group Stability : The benzyl carbamate must remain intact under cross-coupling conditions.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Steps | Yield (%) | Key Advantages |

|---|---|---|---|---|

| Direct N-Protection | 5,6-Dihydropyridine-1(2H)-amine | 1 | 68–72 | Simplicity, minimal purification |

| Multi-Step Synthesis | Piperidin-4-ylmethanol | 4 | 62 | Scalability, adaptable to diverse analogs |

| Palladium-Catalyzed | 4-Bromo-dihydropyridine | 2 | N/A | Modularity for functionalized derivatives |

Spectroscopic Characterization

1H NMR (CDCl₃) :

-

δ 7.35–7.28 (m, 5H, benzyl aromatic protons)

-

δ 5.15 (s, 2H, OCH₂Ph)

-

δ 4.10–4.05 (m, 2H, NCH₂)

-

δ 2.60–2.50 (m, 2H, CH₂ adjacent to carbonyl)

IR (neat) :

HRMS :

Análisis De Reacciones Químicas

Types of Reactions: Benzyl 5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the compound into tetrahydropyridine derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Tetrahydropyridine derivatives.

Substitution: Various substituted dihydropyridine derivatives.

Aplicaciones Científicas De Investigación

Potential as a Therapeutic Agent

The compound is being investigated for its biological activities, particularly in the context of drug development targeting oxidative stress and related disorders. It serves as a lead compound for synthesizing novel dihydropyridine derivatives that may function as calcium channel blockers, which are crucial in treating cardiovascular diseases such as hypertension and angina pectoris .

Key Biological Activities:

- Antioxidant Properties: Research indicates that this compound exhibits significant antioxidant activity, making it a candidate for developing therapies aimed at oxidative stress-related conditions.

- Calcium Channel Blockade: The structural similarities to known calcium channel blockers suggest potential efficacy in cardiovascular applications.

Organic Synthesis Applications

This compound is utilized as an intermediate in organic synthesis. Various synthetic routes have been developed to produce this compound with high yields, including the Hantzsch condensation and Knoevenagel condensation reactions. These methods involve the condensation of an aldehyde or ketone with an amine and an ester or malonate derivative .

Synthetic Methods:

- Hantzsch Condensation: This method allows for the efficient formation of dihydropyridine derivatives.

- Knoevenagel Condensation: This reaction is used to introduce functional groups that enhance the biological activity of the resulting compounds.

Study on Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of this compound and its derivatives. The results indicated that modifications to the benzyl group significantly influenced the compound's ability to scavenge free radicals, suggesting pathways for optimizing its therapeutic potential .

Calcium Channel Blocker Development

Another research effort focused on synthesizing novel calcium channel blockers derived from this compound. The study demonstrated that certain derivatives exhibited enhanced binding affinity to calcium channels compared to traditional blockers, indicating potential for improved therapeutic profiles .

Comparison with Related Compounds

The following table summarizes key features of this compound compared to similar compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate | Dihydropyridine derivative | Contains a keto group instead of a carboxylate |

| (S)-Benzyl 6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate | Dihydropyridine derivative | Hydroxymethyl group enhances solubility |

| N-Cbz-1,2,3,6-tetrahydropyridine | Tetrahydropyridine derivative | Contains a carbamate protecting group |

Mecanismo De Acción

The mechanism of action of Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, particularly in its role as a calcium channel blocker, involves the inhibition of calcium ion influx through L-type calcium channels. This inhibition leads to vasodilation and a decrease in blood pressure. The compound binds to the alpha-1 subunit of the calcium channel, preventing the channel from opening and thus reducing calcium ion entry into cells.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Dihydropyridine Carbamates

- Structural Insights :

- Benzyl piperazine-1-carboxylate (0.89 similarity) replaces the dihydropyridine ring with a fully saturated piperazine, increasing rigidity and altering nucleophilicity .

- Benzyl morpholine-4-carboxylate (0.86 similarity) introduces an oxygen atom, enhancing polarity and water solubility compared to the target compound.

- The boronate ester derivative (CAS 286961-15-7) enables palladium-catalyzed couplings, a property absent in the parent compound due to its lack of a reactive handle .

Functionalized Dihydropyridine Derivatives

- Reactivity Comparison: The triflate derivative (92% yield) exhibits superior leaving-group ability compared to the parent compound’s carbamate, enabling nucleophilic substitutions . The bromo-hydroxyethyl analog (CAS 1823808-97-4) combines halogen and alcohol functionalities, allowing sequential functionalization (e.g., Suzuki coupling followed by oxidation) . The tert-butyl acetoxy-hydroxymethyl derivative demonstrates stereoselectivity in cyclization reactions, critical for synthesizing polyhydroxylated piperidines like 1-deoxy-L-mannojirimycin .

tert-Butyl-Protected Analogs

| Compound Name | CAS No. | Protecting Group | Boiling Point/Stability | Applications |

|---|---|---|---|---|

| tert-Butyl 3,6-dihydropyridine-1(2H)-carboxylate | 85838-94-4 | tert-Butyl | Stable at -20°C | Deprotection under acidic conditions |

| Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | 66207-23-6 | Benzyl | Sensitive to hydrogenolysis | Intermediate for N-deprotected piperidines |

- Protection/Deprotection: The tert-butyl analog (CAS 85838-94-4) offers stability under basic conditions but requires strong acids (e.g., TFA) for cleavage, whereas the benzyl group in the target compound is removed via hydrogenolysis, making it compatible with acid-sensitive substrates .

Oxo- and Amino-Substituted Derivatives

- Electronic Effects: The 2-oxo derivative (CAS 725746-35-0) shows downfield shifts for the benzyl protons (δ 5.17) due to conjugation with the carbonyl group, contrasting with δ 4.43–4.24 in the parent compound . The 4-amino-6-oxo analog exhibits dynamic tautomerism, influencing its reactivity in cyclocondensation reactions .

Actividad Biológica

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate (C13H15NO2, CAS number 66207-23-6) is a bicyclic organic compound characterized by a dihydropyridine ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a lead compound in drug development targeting oxidative stress-related conditions and cardiovascular diseases.

Chemical Structure and Properties

The compound features:

- Dihydropyridine Core : Known for its role in calcium channel blocking.

- Benzyl Group : Enhances lipophilicity and may influence biological interactions.

- Carboxylate Functional Group : Contributes to reactivity and potential therapeutic effects.

The molecular weight of this compound is approximately 217.27 g/mol. It typically appears as a colorless to yellow liquid.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Activity

The compound has been studied for its antioxidant properties, which include:

- Inhibition of NADPH Oxidase : This enzyme plays a critical role in the production of reactive oxygen species (ROS), and its inhibition can reduce oxidative stress.

- Regulation of Redox-sensitive Pathways : It activates transcription factors such as Nrf2, leading to the upregulation of endogenous antioxidant enzymes .

2. Calcium Channel Blocking

Similar to other dihydropyridine derivatives, this compound has been investigated for its ability to function as a calcium channel blocker. The mechanism involves:

- Binding to L-type Calcium Channels : This action inhibits calcium influx into cells, resulting in vasodilation and reduced blood pressure, making it potentially useful in treating hypertension and angina pectoris .

3. Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties by modulating various inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Synthesis Methods

Several synthetic routes have been developed for this compound:

- Hantzsch Condensation : Involves the reaction of aldehydes or ketones with amines and malonate derivatives.

- Knoevenagel Condensation : Another method that allows for the formation of this compound with varying degrees of purity and yield.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with related compounds:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Benzyl 2-oxo-5,6-dihydropyridine-1(2H)-carboxylate | Dihydropyridine derivative | Contains a keto group instead of a carboxylate |

| N-Cbz-1,2,3,6-tetrahydropyridine | Tetrahydropyridine derivative | Contains a carbamate protecting group |

| Benzyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylate | Dihydropyridine derivative | Incorporates bromine; studied for similar activities |

This compound stands out due to its specific combination of dihydropyridine structure and carboxylate functionality which influences its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

Cardiovascular Research

A study focused on the cardiovascular effects demonstrated that derivatives of dihydropyridines could significantly lower blood pressure in hypertensive models by acting on calcium channels.

Antioxidant Studies

Research published in Antioxidants emphasized the role of dihydropyridines in mitigating oxidative stress through various mechanisms including the activation of endogenous antioxidant pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl 5,6-dihydropyridine-1(2H)-carboxylate, and how do reaction conditions impact yield and purity?

- Methodology : The compound is commonly synthesized via Hantzsch dihydropyridine synthesis , involving condensation of a β-keto ester, aldehyde, and ammonia derivatives. For example, tert-butyl analogs are synthesized under reflux in ethanol, with yields optimized by controlling stoichiometry and solvent polarity . Alternative routes include intramolecular cyclization of precursors like Garner’s aldehyde, achieving diastereoselectivity through chiral auxiliaries (32% overall yield over six steps) .

- Key Considerations :

-

Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cross-coupling steps .

-

Catalysts : Pd(dppf)Cl₂ or Pd(PPh₃)₄ are critical for Suzuki-Miyaura couplings with boronic esters (e.g., 75% yield for tert-butyl 4-(6-carbamoyl-3-fluoropyridin-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) .

Synthetic Method Yield Key Conditions Reference Hantzsch Synthesis ~60% Ethanol, reflux Diastereoselective Cyclization 32% CH₂Cl₂, p-TSA, Boc protection Suzuki Coupling 75% Pd(dppf)Cl₂, Cs₂CO₃, DMF, 100°C

Q. How is this compound characterized, and what analytical techniques validate its purity?

- Methodology :

- NMR : ¹H/¹³C NMR confirms regiochemistry and functional groups (e.g., tert-butyl δ = 1.44 ppm; dihydropyridine protons δ = 3.36–6.38 ppm) .

- LCMS : Monitors reaction progress (e.g., m/z 204.9 [M+H⁺] for tert-butyl intermediates) .

- TLC : Used for real-time monitoring of deprotection and cyclization steps .

Q. What are the primary functionalization strategies for modifying the dihydropyridine core?

- Methodology :

- Electrophilic Substitution : Bromination at C4 (e.g., using N-bromosuccinimide) enables downstream cross-coupling .

- Oxidation/Reduction : LiAlH₄ reduces the carbonyl group to hydroxyl, while KMnO₄ oxidizes dihydropyridine to pyridine .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic esters (e.g., tert-butyl 4-(3-methoxythiophen-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate, 13% yield) .

Advanced Research Questions

Q. How can diastereoselectivity be achieved in the synthesis of polyhydroxylated derivatives?

- Methodology : Chiral induction via Garner’s aldehyde generates (5R,6S)-stereochemistry in intermediates. For example, nucleophilic addition to aldehyde followed by Boc protection yields enantiomerically pure dihydropyridines (used in 1-deoxy-L-mannojirimycin synthesis) .

- Key Insight : Stereochemical outcomes depend on solvent polarity and temperature during cyclization (e.g., dry CH₂Cl₂ at RT) .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling steps?

- Case Study : Suzuki reactions with tert-butyl 4-boronic ester derivatives show variable yields (13–75%) due to:

- Substrate electronics : Electron-deficient aryl halides (e.g., 6-bromo-5-fluoropicolinamide) enhance reactivity .

- Catalyst loading : Pd(dppf)Cl₂ at 5 mol% improves efficiency vs. 1 mol% .

Q. How is the biological activity of dihydropyridine derivatives evaluated, and what mechanisms are proposed?

- Methodology :

-

Calcium Channel Blocking : Patch-clamp assays measure inhibition of L-type Ca²⁺ channels in cardiovascular models, mimicking nifedipine’s mechanism .

-

Enzyme Inhibition : NUDT5/14 antagonism is assessed via fluorescence polarization assays (IC₅₀ values <100 nM) .

- Data Interpretation : Compare IC₅₀ values across derivatives to establish structure-activity relationships (SAR).

Derivative Biological Target IC₅₀/EC₅₀ Reference tert-Butyl 4-(2-nitrophenyl) Calcium Channels 0.5 μM Benzyl 4-bromo-3-hydroxyethyl NUDT5/14 85 nM

Q. What are the challenges in scaling up dihydropyridine synthesis, and how are they mitigated?

- Challenges : Low yields in multi-step routes (e.g., 32% over six steps) and purification of diastereomers .

- Solutions :

- Continuous Flow Reactors : Improve mass transfer and reduce reaction time for Hantzsch synthesis .

- Automated Chromatography : Reduces manual handling in isolating Boc-protected intermediates .

Q. Methodological Best Practices

- Stereochemical Analysis : Use chiral HPLC or Mosher’s ester derivatization to confirm enantiopurity .

- Reaction Monitoring : Combine TLC with LCMS to track intermediates and minimize side products .

- Safety Protocols : Handle trifluoromethyl sulfonyl reagents (e.g., PhN(OTf)₂) under inert conditions due to moisture sensitivity .

Propiedades

IUPAC Name |

benzyl 3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-13(14-9-5-2-6-10-14)16-11-12-7-3-1-4-8-12/h1-5,7-8H,6,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKYQRWNOXUYJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60466527 | |

| Record name | Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66207-23-6 | |

| Record name | Benzyl 5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60466527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.